molecular formula C12H13F2NO3S B2709828 3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide CAS No. 2320855-60-3

3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide

Cat. No.: B2709828
CAS No.: 2320855-60-3
M. Wt: 289.3
InChI Key: XGXGAQRKLHRRFM-UHFFFAOYSA-N
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Description

3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide is a synthetic organic compound with the molecular formula C12H13F2NO3S It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and carboxamide groups, along with a 4-methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of an alkene with a suitable dienophile.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide (CF2HI) under basic conditions.

    Attachment of the 4-Methylsulfonylphenyl Group: This step involves the coupling of the cyclobutane intermediate with 4-methylsulfonylphenyl halide using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid intermediate to the carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.

    Industrial Applications: It can be used in the synthesis of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The 4-methylsulfonylphenyl group can contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-N-(4-methylphenyl)cyclobutane-1-carboxamide: Similar structure but lacks the sulfonyl group.

    3,3-Difluoro-N-(4-methoxyphenyl)cyclobutane-1-carboxamide: Similar structure but has a methoxy group instead of a sulfonyl group.

    3,3-Difluoro-N-(4-chlorophenyl)cyclobutane-1-carboxamide: Similar structure but has a chloro group instead of a sulfonyl group.

Uniqueness

3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide is unique due to the presence of the 4-methylsulfonylphenyl group, which can impart distinct chemical and biological properties. The sulfonyl group can enhance the compound’s solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3S/c1-19(17,18)10-4-2-9(3-5-10)15-11(16)8-6-12(13,14)7-8/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXGAQRKLHRRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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